molecular formula C12H14ClN3 B2747452 [(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methyl](methyl)amine CAS No. 879362-75-1

[(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methyl](methyl)amine

Cat. No. B2747452
CAS RN: 879362-75-1
M. Wt: 235.72
InChI Key: KZPXLWBEPOVTGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine, is a chemical with the CAS Number: 871217-40-2 . It has a molecular weight of 221.69 . The compound is in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine . The InChI code for this compound is 1S/C11H12ClN3/c1-15-7-6-14-11(15)10(13)8-2-4-9(12)5-3-8/h2-7,10H,13H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 221.69 . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Antimicrobial Activity

Imidazole-containing compounds often display antibacterial, antifungal, and antiviral properties. Researchers have explored their potential as antimicrobial agents due to their ability to disrupt essential cellular processes in pathogens. For instance, some imidazole derivatives inhibit enzymes involved in nucleic acid synthesis or cell wall formation, rendering them effective against various microorganisms .

Antiparasitic Effects

Imidazoles have shown promise as antiprotozoal agents. They can target parasites responsible for diseases like malaria, leishmaniasis, and trypanosomiasis. By interfering with parasite-specific enzymes or metabolic pathways, these compounds contribute to disease control and treatment .

Anticancer Properties

Certain imidazole derivatives exhibit cytotoxic effects on cancer cells. Researchers investigate their potential as chemotherapeutic agents. These compounds may interfere with cell division, induce apoptosis, or inhibit tumor growth. Further studies are needed to optimize their efficacy and safety .

Anti-inflammatory Activity

Imidazoles participate in modulating inflammatory responses. They interact with receptors or enzymes involved in inflammation pathways. As a result, they hold promise for managing inflammatory conditions such as rheumatoid arthritis and other autoimmune diseases .

Enzyme Inhibition

Imidazole-containing compounds can act as enzyme inhibitors. For example, they may target specific enzymes involved in metabolic processes, neurotransmission, or hormone regulation. Such inhibition can lead to therapeutic effects or serve as a basis for drug design .

Coordination Chemistry

Imidazoles readily form complexes with metal ions. These complexes find applications in catalysis, materials science, and bioinorganic chemistry. Their unique coordination properties allow for the design of functional materials and catalysts .

Ligands in Coordination Chemistry

Imidazole derivatives serve as ligands in coordination complexes. Their ability to coordinate with metal ions influences the reactivity and stability of these complexes. Researchers explore their use in catalysis, sensors, and molecular recognition .

Drug Design and Optimization

Imidazole-based scaffolds are essential in medicinal chemistry. Researchers modify imidazole derivatives to enhance their pharmacological properties, such as bioavailability, selectivity, and solubility. These efforts contribute to the development of novel drugs .

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-(4-chlorophenyl)-N-methyl-1-(1-methylimidazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c1-14-11(12-15-7-8-16(12)2)9-3-5-10(13)6-4-9/h3-8,11,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPXLWBEPOVTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=C(C=C1)Cl)C2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methyl](methyl)amine

CAS RN

879362-75-1
Record name [(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.